molecular formula C15H15N B1596616 7-Phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 24464-41-3

7-Phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1596616
CAS RN: 24464-41-3
M. Wt: 209.29 g/mol
InChI Key: UQIVTFOULAOFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Phenyl-1,2,3,4-tetrahydroisoquinoline (7-PTHIQ) is a compound that belongs to a class of compounds called tetrahydroisoquinolines. Tetrahydroisoquinolines are a class of organic compounds that have a wide range of biological activities, including antitumor, antibacterial, and antifungal activities. 7-PTHIQ has been found to have a range of biological activities, including antidepressant, anticonvulsant, and antipsychotic activities.

Scientific Research Applications

1. Intermediate in Pharmaceutical Synthesis

7-Phenyl-1,2,3,4-tetrahydroisoquinoline serves as a key intermediate in pharmaceutical synthesis. It is notably used in the preparation of solifenacin, a drug used to treat urinary antispasms. The racemization of this compound through a one-pot procedure is significant for its industrial production, especially for recycling the waste R enantiomer resulting from the classical resolution process to obtain the S enantiomer (Bolchi et al., 2013).

2. Role in Diabetes Management

Some derivatives of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline, such as (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, have been identified as potent peroxisome proliferators-activated receptor (PPAR) gamma agonists. These derivatives exhibit significant potential in reducing plasma glucose and triglyceride levels, indicating their potential as effective treatments for diabetes (Azukizawa et al., 2008).

3. Local Anesthetic Properties

7-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown promising results in their local anesthetic activity. They exhibit high potency, comparable to lidocaine, and a longer duration of complete anesthesia. This finding suggests their potential application in developing new local anesthetics with improved properties (Azamatov et al., 2023).

4. Anticancer Potential

Several studies have focused on synthesizing and evaluating derivatives of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline for anticancer properties. These compounds have shown potent cytotoxicity against various cancer cell lines, highlighting their potential as novel anticancer agents. This line of research is pivotal in the development of safer and more effective anticancer drugs (Redda et al., 2010).

5. Structural and Stereochemical Studies

Investigations into the structural and stereochemical aspects of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have provided valuable insights. These studies are crucial for understanding the molecular conformations and interactions that influence the biological activity ofthese compounds. This knowledge is essential for the rational design of new drugs and for optimizing the pharmacological properties of existing compounds (Gzella et al., 2002).

6. Analgesic and Anti-Inflammatory Effects

Research has shown that certain derivatives of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline exhibit significant analgesic and anti-inflammatory effects. These findings are important for the development of new non-narcotic analgesics that could potentially have fewer side effects and a broader range of applications in pain management (Rakhmanova et al., 2022).

7. Enantioseparation for Chiral Analysis

The enantiomers of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline have been successfully separated on polysaccharide-based chiral stationary phases (CSPs). This separation is crucial for the analysis of chiral compounds, which is fundamental in pharmaceutical research and quality control (Kažoka et al., 2011).

8. Synthesis and Biological Evaluation as PDE4 Inhibitors

7-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their inhibitory activity against phosphodiesterase type 4 (PDE4). These compounds, with specific structural modifications, have shown promising inhibitory activity, opening avenues for the development of new therapeutic agents for diseases related to PDE4 dysfunction (Song et al., 2015).

properties

IUPAC Name

7-phenyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-4-12(5-3-1)14-7-6-13-8-9-16-11-15(13)10-14/h1-7,10,16H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIVTFOULAOFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274946
Record name 7-phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Phenyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

24464-41-3
Record name 7-phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 7-phenylisoquinoline (1.25 g, 6.1 mmol)in methanol (50 ml) was added conc HCl (2 ml) and platinum oxide (100 mg). The reaction mixture was hydrogenated at 50 psi until no further uptake of hydrogen was observed. The catalyst was filtered off, washed with methanol. The filtrate was evaporated under reduced pressure to give a solid. The solid was partitioned between ethyl acetate and sodium carbonate solution. The aqueous solution was extracted with ethyl acetate (2×100 ml). The ethyl acetate extracts were combined, washed with brine (2×100 ml), dried over magnesium sulphate, filtered and evaporated under reduced pressure to give an oil, which crystallised on standing. The solid was a mixture of the title compound and 7-phenyl-decahydroisoquinoline; Rf 0.66 (EtOAc/MeOH/NH3 5:1:1).
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
7-Phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
7-Phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
7-Phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
7-Phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
7-Phenyl-1,2,3,4-tetrahydroisoquinoline

Citations

For This Compound
3
Citations
LN Pridgen - Journal of Heterocyclic Chemistry, 1980 - Wiley Online Library
Dichloro[1,3‐bis(diphenylphosphino)propane]nickel(II) (dppp) was used as catalyst to prepare some previously unreported arylisoquinolines 3, which were in turn hydrogenated to aryl‐…
Number of citations: 31 onlinelibrary.wiley.com
J Sam, RM Shafik, K Aparajithan - Journal of Pharmaceutical …, 1970 - Wiley Online Library
The synthesis of some derivatives of 5‐, 6‐, and 7‐ phenylisoquinoline, 3,4‐dihydroisoquinoline, and 1,2,3,4‐tetrahy‐ droisoquinoline aredescribed. Results of preliminary pharma‐ …
Number of citations: 7 onlinelibrary.wiley.com
DV Horváth, F Domonyi, R Palkó, A Lomoschitz… - …, 2018 - thieme-connect.com
A general and versatile strategy has been developed for the functionalization of the carbocyclic core of the isoquinoline. This regioexhaustive approach employs electrophilic …
Number of citations: 9 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.